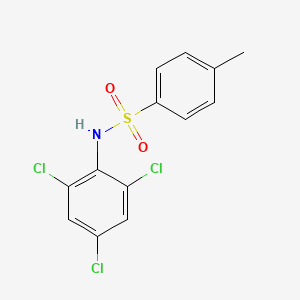
4-Methyl-N-(2,4,6-trichlorophenyl)benzene-1-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Methyl-N-(2,4,6-trichlorophenyl)benzene-1-sulfonamide is an organic compound that belongs to the class of sulfonamides. Sulfonamides are known for their wide range of pharmacological activities, including antibacterial, anti-inflammatory, and diuretic properties . This compound is characterized by the presence of a sulfonamide group attached to a benzene ring, which is further substituted with a methyl group and a trichlorophenyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-N-(2,4,6-trichlorophenyl)benzene-1-sulfonamide typically involves the reaction of 4-methylbenzenesulfonyl chloride with 2,4,6-trichloroaniline in the presence of a base such as pyridine or triethylamine. The reaction is carried out under reflux conditions in an organic solvent like dichloromethane or chloroform. The product is then purified by recrystallization from a suitable solvent .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to maintain consistent reaction conditions and to handle large volumes of reactants and products efficiently .
Chemical Reactions Analysis
Types of Reactions
4-Methyl-N-(2,4,6-trichlorophenyl)benzene-1-sulfonamide undergoes various chemical reactions, including:
Oxidation: The sulfonamide group can be oxidized to form sulfone derivatives.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The chlorine atoms on the trichlorophenyl group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are employed under basic conditions.
Major Products
Oxidation: Sulfone derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-Methyl-N-(2,4,6-trichlorophenyl)benzene-1-sulfonamide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Studied for its potential antibacterial and antifungal properties.
Medicine: Investigated for its potential use in the treatment of bacterial infections and inflammatory conditions.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-Methyl-N-(2,4,6-trichlorophenyl)benzene-1-sulfonamide involves the inhibition of bacterial enzyme dihydropteroate synthetase. This enzyme is crucial for the synthesis of folic acid in bacteria. By inhibiting this enzyme, the compound prevents the formation of folic acid, which is essential for bacterial DNA synthesis and cell division. This leads to the inhibition of bacterial growth and replication .
Comparison with Similar Compounds
Similar Compounds
4-Methyl-N-(4-methylbenzyl)benzenesulfonamide: Similar structure but with a different substituent on the benzene ring.
4-Methyl-N’-(2,4,6-trichlorophenyl)benzenesulfonohydrazide: Contains a hydrazide group instead of a sulfonamide group.
Uniqueness
4-Methyl-N-(2,4,6-trichlorophenyl)benzene-1-sulfonamide is unique due to the presence of both a methyl group and a trichlorophenyl group on the benzene ring. This unique combination of substituents imparts specific chemical and biological properties to the compound, making it distinct from other sulfonamides .
Properties
CAS No. |
6625-10-1 |
|---|---|
Molecular Formula |
C13H10Cl3NO2S |
Molecular Weight |
350.6 g/mol |
IUPAC Name |
4-methyl-N-(2,4,6-trichlorophenyl)benzenesulfonamide |
InChI |
InChI=1S/C13H10Cl3NO2S/c1-8-2-4-10(5-3-8)20(18,19)17-13-11(15)6-9(14)7-12(13)16/h2-7,17H,1H3 |
InChI Key |
BXYYLNUPGIMCMC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC2=C(C=C(C=C2Cl)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















